2-(3-hydroxyoxan-3-yl)-2-methylpropanoicacid
Description
Properties
IUPAC Name |
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-8(2,7(10)11)9(12)4-3-5-13-6-9/h12H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJLFKHDMXJKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCCOC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3-hydroxyoxan-3-yl derivatives and methylpropanoic acid precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carbonyl group back to a hydroxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Scientific Research Applications
2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the methylpropanoic acid group can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Substitutions
2-(3-Hydroxycyclohexyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₀H₁₈O₃ ()
- CAS Number: Not explicitly listed.
- Key Differences: Replaces the oxane ring with a cyclohexane ring. Increased hydrophobicity due to the larger, non-polar cyclohexyl group. Potential for different metabolic stability compared to the oxane derivative due to ring strain and oxidation susceptibility .
1-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carboxylic Acid
- Molecular Formula: Not explicitly provided ().
- Key Differences: Cyclopropane ring fused to the oxolane (tetrahydrofuran) ring.
Aromatic Derivatives with 2-Methylpropanoic Acid Backbone
2-(3-Chlorophenyl)-2-methylpropanoic Acid
- Molecular Formula : C₁₀H₁₁ClO₂ ()
- CAS Number: Not explicitly listed.
- Applications : Industrial use as a pharmaceutical intermediate; market analysis highlights its role in synthesizing anti-inflammatory agents .
- Key Differences: Aromatic chlorophenyl group enhances lipophilicity compared to the oxane derivative. Potential for π-π stacking interactions in drug-receptor binding .
2-(3-Methoxyphenyl)-2-methylpropanoic Acid
Pharmacologically Active Analogs
Bezafibrate (BM15075)
- Molecular Formula: C₁₉H₂₀ClNO₄ ()
- Key Features :
- Comparison :
- The oxane derivative lacks the chlorobenzamide group, likely reducing its lipid-lowering efficacy.
3-Hydroxy-2-[(E-p-hydroxycinnamoyl)oxy]propanoic Acid
Data Tables
Table 1. Structural and Physical Comparison
Biological Activity
2-(3-Hydroxyoxan-3-yl)-2-methylpropanoic acid, a hydroxy carboxylic acid, has garnered attention for its potential biological activities. This compound is structurally characterized by a hydroxyl group and an oxane ring, which contribute to its unique properties and interactions within biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is primarily attributed to its ability to interact with various biochemical pathways. The presence of the hydroxyl group allows for hydrogen bonding with enzymes and receptors, potentially modulating their activity.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting substrate availability and product formation.
- Receptor Modulation: It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with 50 µM of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid resulted in a significant reduction in cell viability (p < 0.05) compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Therapeutic Applications
Given its biological activities, 2-(3-hydroxyoxan-3-yl)-2-methylpropanoic acid shows promise in several therapeutic areas:
- Antimicrobial Agents: Potential use in developing new antibiotics.
- Cancer Therapy: Further investigation into its role as an anticancer agent.
- Metabolic Disorders: Possible applications in metabolic regulation due to its enzymatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
